molecular formula C11H10N2O2 B1279682 4-Amino-6-methylquinoline-3-carboxylic acid CAS No. 359427-49-9

4-Amino-6-methylquinoline-3-carboxylic acid

Cat. No.: B1279682
CAS No.: 359427-49-9
M. Wt: 202.21 g/mol
InChI Key: YALLSKGHTVYOOB-UHFFFAOYSA-N
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Description

4-Amino-6-methylquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic compound. . The unique structure of this compound makes it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methylquinoline-3-carboxylic acid typically involves the reaction of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction mixture is then acidified using dilute hydrochloric acid (HCl) to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign catalysts and solvent-free reaction conditions are often employed to ensure greener and more sustainable chemical processes .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in drug development and other applications .

Mechanism of Action

The mechanism of action of 4-Amino-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-3-carboxylic acid
  • 6-Methylquinoline-3-carboxylic acid
  • 4-Aminoquinoline-3-carboxylic acid

Comparison

Compared to other similar compounds, it exhibits a broader spectrum of biological activities and is more versatile in synthetic applications .

Properties

IUPAC Name

4-amino-6-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALLSKGHTVYOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472155
Record name 4-Amino-6-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359427-49-9
Record name 4-Amino-6-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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